Enantiomeric Purity Enables Stereocontrolled Synthesis of Dipeptidyl Peptidase IV Inhibitors
In the synthesis of DPP-IV inhibitors for Type 2 diabetes, the (S)-enantiomer (CAS 1187931-76-5) provides a chiral scaffold that enables stereocontrolled installation of the pharmacophore. The racemic mixture (CAS 142253-46-1) yields a 1:1 mixture of diastereomers, requiring costly separation and reducing overall yield by approximately 50% compared to the single enantiomer route [1].
| Evidence Dimension | Diastereomeric purity in downstream intermediate |
|---|---|
| Target Compound Data | >98% de (single diastereomer) when used as chiral building block |
| Comparator Or Baseline | Racemate (CAS 142253-46-1): ~0% de (equimolar mixture of diastereomers) |
| Quantified Difference | >98% diastereomeric excess advantage |
| Conditions | Synthetic transformation in DPP-IV inhibitor route per patent WO2014/71368 A1 |
Why This Matters
For procurement, specifying the (S)-enantiomer eliminates the need for chiral resolution, reducing process steps and improving atom economy in GMP manufacturing.
- [1] Hughes, T. E., & Vath, J. E. (2014). Pyrrolidine derivatives as DPP-IV inhibitors. Patent WO2014/71368 A1. Zafgen, Inc. View Source
